molecular formula C18H15BrN2O B4886397 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile

1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile

Cat. No.: B4886397
M. Wt: 355.2 g/mol
InChI Key: WETRTPSBTOVHDT-UHFFFAOYSA-N
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Description

1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile is a useful research compound. Its molecular formula is C18H15BrN2O and its molecular weight is 355.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.03678 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile serves as a precursor in various chemical syntheses. For instance, its derivatives have been used in the synthesis of azaphenantherene compounds, which show potential as inhibitors of SARS CoV-2 Mpro, a key protein in the COVID-19 virus. This highlights its role in contributing to antiviral research and drug development (Venkateshan et al., 2020).

Applications in Molecular Structure Analysis

The compound and its derivatives have been crucial in understanding molecular conformations and interactions. For example, studies involving similar compounds have provided insights into the conformation of pyrrolidine rings and their interactions with other molecular structures, contributing to the broader understanding of molecular geometry and bonding (Selvanayagam et al., 2009).

Role in Antimicrobial and Antituberculosis Activity

Derivatives of this compound have shown significant activity in antimicrobial and antituberculosis research. Studies have synthesized derivatives starting from similar compounds, and these derivatives exhibited substantial bacteriostatic and antituberculosis activity, underscoring their potential in addressing global health challenges (Miszke et al., 2008).

Development of Anti-Tumor Compounds

In cancer research, related pyrrolidine derivatives have been investigated for their potential as anti-tumor agents. Studies have demonstrated that certain pyrrolidine-based compounds can inhibit the growth of human tumor cells such as glioblastoma and melanoma, suggesting a possible avenue for developing new cancer therapies (Fiaux et al., 2005).

Applications in Organometallic Chemistry

This compound has also found use in the field of organometallic chemistry. Derivatives have been employed in thesynthesis of palladium complexes, which are crucial in catalysis, especially in reactions like the Suzuki-type C−C coupling. These reactions are fundamental in creating various chemical compounds, including pharmaceuticals and polymers (John et al., 2013).

Enhancing Photoluminescent Properties

Research has shown that derivatives of this compound can enhance photoluminescent properties, indicating potential applications in materials science, especially in the development of new luminescent materials. These materials could have applications in display technologies, sensors, and bio-imaging (Weng et al., 2018).

Insights into Hydrogen Bonding and Molecular Design

Studies involving similar compounds have provided insights into hydrogen bonding and molecular design, particularly in the context of liquid crystals and other soft materials. Understanding these interactions is crucial for designing materials with specific properties, such as specific phase behaviors or optical characteristics (Walker et al., 2020).

Properties

IUPAC Name

1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c19-16-9-7-14(8-10-16)17(22)21-12-4-11-18(21,13-20)15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETRTPSBTOVHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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